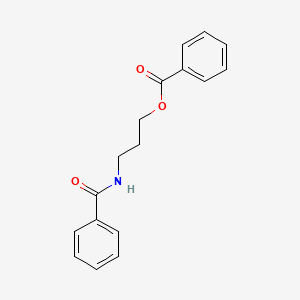
3-(Benzoylamino)propyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzamidopropyl benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of benzoic acid with 3-benzamidopropanol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamidopropyl benzoate typically involves the esterification reaction between benzoic acid and 3-benzamidopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 3-benzamidopropyl benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 3-Benzamidopropyl benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield benzoic acid and 3-benzamidopropanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Benzoic acid and 3-benzamidopropanol.
Reduction: 3-Benzamidopropanol.
Substitution: Various substituted amides or esters depending on the nucleophile used.
科学研究应用
3-Benzamidopropyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-benzamidopropyl benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Benzyl benzoate: Another ester of benzoic acid, commonly used as a topical treatment for scabies.
Ethyl benzoate: An ester with similar structural features but different physical and chemical properties.
Methyl benzoate: Known for its pleasant aroma and used in perfumes and flavorings.
Uniqueness: 3-Benzamidopropyl benzoate is unique due to the presence of both an amide and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to simpler esters like benzyl benzoate or ethyl benzoate.
生物活性
3-(Benzoylamino)propyl benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a detailed analysis of its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoyl group attached to an amino group, which is further linked to a propyl benzoate moiety. The structural uniqueness of this compound influences its chemical reactivity and biological activity, making it a subject of interest for various applications in chemistry and biology.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoyl derivatives, including this compound. For instance, modifications in the benzoyl moiety can significantly enhance antimicrobial efficacy against various bacterial strains. A representative compound from related studies demonstrated excellent activity against Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .
Table 1: Antimicrobial Activity of Benzoyl Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus epidermidis | 0.5 |
| Benzyl benzoic acid derivative | Streptococcus pneumoniae | 1 |
| Trifluoromethyl substituted compound | Staphylococcus aureus | 8 |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of RNA Polymerase : Similar compounds have been identified as inhibitors of bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. By inhibiting the interaction between RNAP and sigma factors, these compounds can effectively reduce bacterial growth .
- Cell Membrane Disruption : Some derivatives exhibit cell membrane disruption capabilities, leading to increased permeability and eventual cell lysis in susceptible bacteria.
- Enzyme Inhibition : The compound may also act by inhibiting specific enzymes involved in metabolic pathways critical for bacterial survival.
Case Studies
A notable study explored the synthesis and evaluation of various benzamide derivatives, including those structurally related to this compound. The research demonstrated that modifications in substituents on the benzene ring significantly influenced both antimicrobial potency and selectivity .
属性
CAS 编号 |
5433-09-0 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
3-benzamidopropyl benzoate |
InChI |
InChI=1S/C17H17NO3/c19-16(14-8-3-1-4-9-14)18-12-7-13-21-17(20)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
InChI 键 |
OBQHMFRYUQDAAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCCCOC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















